molecular formula C32H66 B14304271 11,15,19-Trimethylnonacosane CAS No. 115453-90-2

11,15,19-Trimethylnonacosane

Cat. No.: B14304271
CAS No.: 115453-90-2
M. Wt: 450.9 g/mol
InChI Key: PIVZEHRROAEETO-UHFFFAOYSA-N
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Description

11,15,19-Trimethylnonacosane is a branched alkane with the molecular formula C₃₂H₆₆, characterized by three methyl groups positioned at the 11th, 15th, and 19th carbon atoms of a nonacosane (C₂₉H₆₀) backbone. This compound is part of a broader class of trimethylalkanes (TMAs), which are structurally diverse due to variations in chain length and branching patterns. It has been identified in natural sources, such as the volatile constituents of Lablab purpureus (hyacinth bean), where it contributes to the plant's hydrocarbon profile . Its physicochemical properties, including chromatographic retention indices and partition coefficients, have been studied to understand its behavior in analytical and environmental systems .

Properties

CAS No.

115453-90-2

Molecular Formula

C32H66

Molecular Weight

450.9 g/mol

IUPAC Name

11,15,19-trimethylnonacosane

InChI

InChI=1S/C32H66/c1-6-8-10-12-14-16-18-20-24-30(3)26-22-28-32(5)29-23-27-31(4)25-21-19-17-15-13-11-9-7-2/h30-32H,6-29H2,1-5H3

InChI Key

PIVZEHRROAEETO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCC(C)CCCC(C)CCCC(C)CCCCCCCCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11,15,19-Trimethylnonacosane typically involves the alkylation of a suitable precursor. One common method is the Friedel-Crafts alkylation, where a nonacosane derivative is reacted with methylating agents in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure selective methylation at the desired positions.

Industrial Production Methods

Industrial production of this compound may involve the catalytic hydrogenation of unsaturated precursors or the use of advanced techniques such as gas-phase alkylation. These methods are designed to achieve high yields and purity, making the compound suitable for large-scale applications.

Chemical Reactions Analysis

Types of Reactions

11,15,19-Trimethylnonacosane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form alcohols, ketones, or carboxylic acids, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert any unsaturated derivatives back to the saturated form.

    Substitution: Halogenation reactions can introduce halogen atoms into the molecule, creating halogenated derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is often used.

    Substitution: Halogenation can be achieved using chlorine or bromine in the presence of light or a catalyst.

Major Products Formed

    Oxidation: Alcohols, ketones, and carboxylic acids.

    Reduction: Saturated hydrocarbons.

    Substitution: Halogenated alkanes.

Scientific Research Applications

11,15,19-Trimethylnonacosane has several applications in scientific research:

    Chemistry: Used as a reference compound in gas chromatography and mass spectrometry.

    Biology: Studied for its role in insect pheromones and chemical communication.

    Medicine: Investigated for potential therapeutic properties and as a model compound in drug delivery systems.

    Industry: Utilized in the formulation of lubricants and as a component in specialty chemicals.

Mechanism of Action

The mechanism of action of 11,15,19-Trimethylnonacosane depends on its application. In biological systems, it may interact with specific receptors or enzymes, influencing physiological processes. The molecular targets and pathways involved are still under investigation, but its role in chemical signaling and communication is well-documented.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Trimethylalkanes exhibit distinct properties based on their branching positions and chain lengths. Below is a detailed comparison of 11,15,19-Trimethylnonacosane with its structural analogs:

Table 1: Key Physicochemical Properties of Selected Trimethylalkanes

Compound Molecular Formula Retention Index (RI) log K (Partition Coefficient) Molecular Weight (g/mol) Source/Application
This compound C₃₂H₆₆ 214.4 (predicted) 15.676 (predicted) 450.98 Natural product in Lablab purpureus
3,7,11-Trimethylnonacosane C₃₂H₆₆ 205.6 14.950 450.98 Synthetic/Chromatographic studies
5,13,17-Trimethylnonacosane C₃₂H₆₆ 203.8 14.799 450.98 Environmental hydrocarbon analysis
5,9,15-Trimethylnonacosane C₃₂H₆₆ Not reported Not reported 450.98 Detected in plant volatiles
3,9,13-Trimethylnonacosane C₃₂H₆₆ Not reported Not reported 450.98 Geological biomarker studies

Key Findings:

Branching Position Effects: Compounds with methyl groups closer to the terminal ends (e.g., 3,7,11-Trimethylnonacosane) exhibit lower retention indices (RI = 205.6) compared to mid-chain branched analogs like this compound (RI = 214.4). This suggests that central branching increases hydrophobicity and chromatographic retention . Partition coefficients (log K) follow a similar trend, with mid-chain branched TMAs showing higher values, indicating greater lipid solubility .

Structural Isomerism: Despite identical molecular formulas, isomers like 3,7,11-Trimethylnonacosane and 5,13,17-Trimethylnonacosane differ in RI by ~1.8 units, highlighting the sensitivity of gas chromatography to branching patterns . Mass spectrometry distinguishes isomers via fragmentation patterns. For example, 3,9,13-Trimethylnonacosane produces unique ion clusters compared to this compound due to differences in branching symmetry .

Natural vs. Synthetic Occurrence: this compound is primarily reported in plant volatiles, while analogs like 3,7,11-Trimethylnonacosane are often studied in synthetic mixtures or environmental samples .

Table 2: Thermal and Solubility Properties (Joback Method Predictions)

Compound Viscosity (Pa·s) at 518 K Melting Point (°C) Boiling Point (°C)
This compound 0.0002834 Not reported Predicted >300
3,7,11-Trimethylnonacosane 0.0002834 (similar) Not reported Predicted >300
5,13,17-Trimethylnonacosane 0.0002834 (similar) Not reported Predicted >300

Note: Predicted properties indicate minimal differences in viscosity among isomers, emphasizing that branching affects chromatographic behavior more than bulk thermal properties .

Analytical and Environmental Significance

  • Chromatographic Identification: The RI and log K values of this compound make it distinguishable from linear alkanes and other TMAs in gas chromatography, aiding in environmental hydrocarbon profiling .
  • Ecological Role : As a component of plant volatiles, it may contribute to insect communication or stress responses, though its exact biological function remains underexplored .

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